N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide
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Overview
Description
N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with significant applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve more scalable and efficient processes, such as solvent-free reactions or the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyano and carbonyl groups make it reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions can include various substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . This compound can be used as a building block for the synthesis of novel therapeutic agents. In material science, thiophene derivatives are used in the development of organic semiconductors and conductive polymers .
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can interact with biological macromolecules, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-(cyanomethyl)-2-methyl-N-propyl-2-(thiophen-2-yl)propanamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share a common thiophene nucleus but differ in their substituents and pharmacological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(cyanomethyl)-2-methyl-N-propyl-2-thiophen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-8-15(9-7-14)12(16)13(2,3)11-6-5-10-17-11/h5-6,10H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQFCBFUXFOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C(C)(C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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